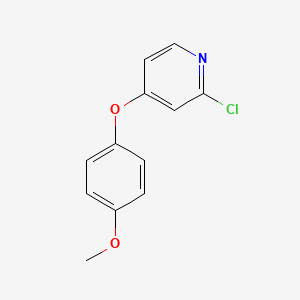![molecular formula C16H20N2O3 B8616976 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B8616976.png)
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one
描述
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the acetyl group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the isopropoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-isopropoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce a fully saturated pyrazole ring.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials.
作用机制
The mechanism of action of 2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
1-Acetyl-3-methyl-4-(4-methoxybenzyl)-5-phenyl-1H-pyrazole: Similar structure with a methoxy group instead of an isopropoxy group.
1-Acetyl-4-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3(2H)-one: Similar structure with a chloro group instead of an isopropoxy group.
Uniqueness
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one is unique due to the presence of the isopropoxybenzyl group, which can impart different physicochemical properties and biological activities compared to its analogs.
属性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)21-14-7-5-13(6-8-14)9-15-11(3)18(12(4)19)17-16(15)20/h5-8,10H,9H2,1-4H3,(H,17,20) |
InChI 键 |
YJSSMCJEXYNGFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NN1C(=O)C)CC2=CC=C(C=C2)OC(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]propanamide](/img/structure/B8616894.png)
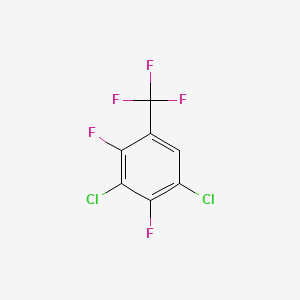
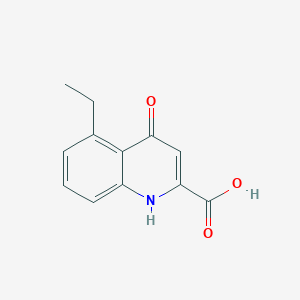
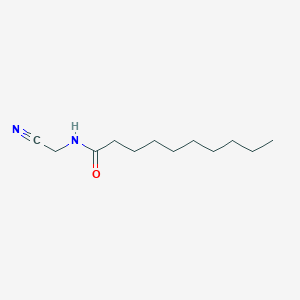
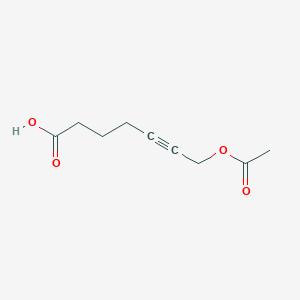
![4-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-2-nitroaniline](/img/structure/B8616925.png)
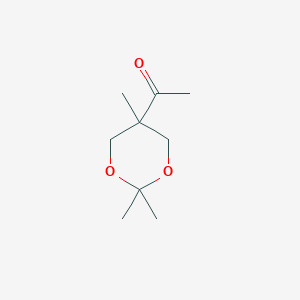
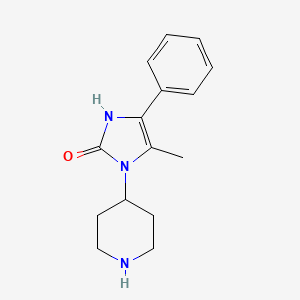
![6-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8616944.png)
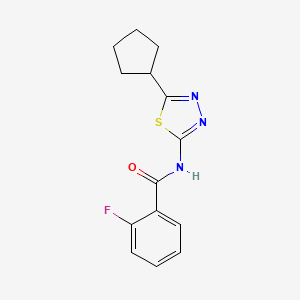
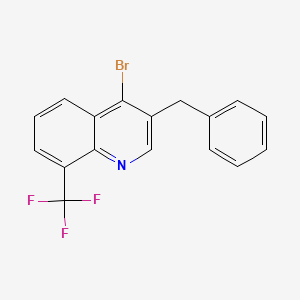
![6-[4-fluoro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B8616957.png)
![Ethyl 5-[4-(2-aminoethyl)phenyl]pentanoate;hydrochloride](/img/structure/B8616968.png)
